4-Methoxy-alpha-toluenethiol

Description

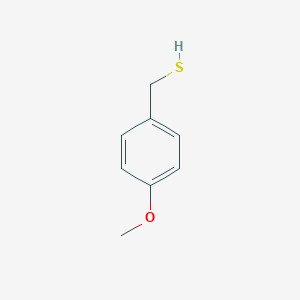

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-methoxyphenyl)methanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10OS/c1-9-8-4-2-7(6-10)3-5-8/h2-5,10H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTDVPWWJRCOIIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80211617 | |

| Record name | 4-Methoxybenzenemethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80211617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6258-60-2 | |

| Record name | 4-Methoxy-α-toluenethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6258-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-alpha-toluenethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006258602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methoxybenzenemethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80211617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxy-α-toluenethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.812 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHOXY-ALPHA-TOLUENETHIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9FTY888ZTV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Methoxy-alpha-toluenethiol structure and synthesis

An In-Depth Technical Guide to 4-Methoxy-alpha-toluenethiol: Structure, Synthesis, and Applications

Introduction

This compound, also known as 4-methoxybenzyl mercaptan or (4-methoxyphenyl)methanethiol, is an organosulfur compound of significant interest in organic synthesis and medicinal chemistry.[1][2] Its unique combination of a reactive thiol group and a 4-methoxybenzyl (PMB) moiety makes it a versatile building block and a valuable reagent. This guide provides a comprehensive overview of its structure, detailed synthetic protocols, and key applications, tailored for researchers and professionals in drug development.

The compound is a colorless to light yellow liquid characterized by a strong, sulfurous odor.[3][4] It serves as a crucial intermediate in the synthesis of fine chemicals, pharmaceutical agents, and plant growth regulators.[3][4] Furthermore, the 4-methoxybenzyl group is widely recognized as a robust protecting group for various functionalities, prized for its stability and orthogonal deprotection methods.[5][6]

Structural Elucidation and Physicochemical Properties

The structure of this compound consists of a toluenethiol core with a methoxy group substituted at the para (4-position) of the benzene ring.

A summary of its key physical and chemical properties is presented below.

| Property | Value | Source(s) |

| Molecular Weight | 154.23 g/mol | [2][7] |

| Appearance | Colorless to light yellow liquid | [3][4] |

| Boiling Point | 90-95 °C at 0.5 mmHg | [8] |

| Density | ~1.107 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | ~1.573 | [3] |

| Solubility | Soluble in ethanol, methanol, ether, dichloromethane; poorly miscible in water. | [1][3] |

| pKa | ~9.93 (Predicted) | [9] |

Characterization of this compound is typically confirmed using standard spectroscopic methods. The NIST Chemistry WebBook provides reference spectra, including mass spectrometry (electron ionization) and IR data, which are invaluable for structural verification.[2][10][11]

Synthesis of this compound

The synthesis of this compound can be approached from several common starting materials. The choice of synthetic route often depends on the availability of precursors, desired scale, and laboratory safety considerations. Two primary, field-proven methodologies are detailed below.

Method 1: Synthesis from 4-Methoxybenzyl Chloride via Isothiouronium Salt

This is a classic and highly reliable two-step method for converting a benzyl halide into a thiol. The use of thiourea as the sulfur source is advantageous because it is an odorless, stable, crystalline solid, making it far easier and safer to handle than hydrogen sulfide or its salts.[12] The reaction proceeds through a stable, often isolable, S-benzylisothiouronium salt intermediate.

-

Step 1: Nucleophilic Substitution. 4-Methoxybenzyl chloride is an excellent substrate for Sₙ2 reactions. Thiourea acts as the sulfur nucleophile. Its sulfur atom attacks the benzylic carbon, displacing the chloride ion to form the S-(4-methoxybenzyl)isothiouronium chloride salt. This reaction is typically performed in a polar protic solvent like ethanol to facilitate the dissolution of the reagents and stabilize the transition state.

-

Step 2: Basic Hydrolysis. The isothiouronium salt is stable but can be readily hydrolyzed under basic conditions. The addition of a strong base, such as sodium hydroxide, initiates the decomposition of the salt to yield the corresponding thiol (as its thiolate salt), urea, and sodium chloride. Subsequent acidification of the reaction mixture protonates the thiolate to afford the final product, this compound.

-

Step A: Formation of S-(4-methoxybenzyl)isothiouronium chloride

-

To a round-bottom flask equipped with a reflux condenser, add 4-methoxybenzyl chloride (1.0 eq) and thiourea (1.05 eq).

-

Add ethanol (approx. 3-5 mL per gram of benzyl chloride) as the solvent.

-

Heat the mixture to reflux with stirring for 2-3 hours. The progress can be monitored by TLC.

-

Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the isothiouronium salt.

-

Collect the white crystalline solid by filtration, wash with cold ethanol or diethyl ether, and dry under vacuum. The intermediate can be used in the next step without further purification.

-

-

Step B: Hydrolysis to this compound

-

In a round-bottom flask, dissolve the S-(4-methoxybenzyl)isothiouronium chloride (1.0 eq) in water.

-

Add a solution of sodium hydroxide (2.5-3.0 eq) in water.

-

Heat the mixture to reflux for 2-4 hours. The mixture will become homogeneous as the reaction proceeds.

-

Cool the reaction mixture to room temperature.

-

Carefully acidify the mixture with a dilute acid (e.g., 1M HCl) to a pH of ~2-3. The thiol will separate as an oil.

-

Extract the product with an organic solvent such as diethyl ether or dichloromethane (3x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound.[13]

-

Method 2: Synthesis from 4-Methoxybenzyl Alcohol

Direct conversion of alcohols to thiols is a valuable transformation, as alcohols are often more readily available or less lachrymatory than the corresponding halides.[14] While several methods exist, a common strategy involves activating the hydroxyl group to turn it into a better leaving group.

The hydroxyl group (-OH) is a poor leaving group. To facilitate nucleophilic substitution, it must first be converted into a group that readily departs with its pair of electrons, such as a tosylate (-OTs). p-Toluenesulfonyl chloride (TsCl) is used for this purpose in the presence of a base like pyridine, which neutralizes the HCl byproduct. The resulting tosylate is an excellent substrate for substitution with a sulfur nucleophile. As in the previous method, thiourea can be used, followed by hydrolysis, to yield the thiol.[13]

An alternative one-pot method involves using Lawesson's reagent.[15][16] This reagent is a powerful thionating agent but can sometimes lead to dehydration byproducts, especially with secondary and tertiary alcohols.[15] For primary alcohols like 4-methoxybenzyl alcohol, it offers a more direct route.[17]

-

Step A: Tosylation of 4-Methoxybenzyl Alcohol

-

Dissolve 4-methoxybenzyl alcohol (1.0 eq) in dichloromethane or chloroform in a flask cooled in an ice bath.

-

Add pyridine (1.5-2.0 eq) to the solution.

-

Slowly add p-toluenesulfonyl chloride (TsCl) (1.1 eq) portion-wise, keeping the temperature below 5 °C.

-

Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.

-

Quench the reaction by adding cold water. Separate the organic layer.

-

Wash the organic layer successively with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the tosylate, which can be purified by recrystallization if necessary.

-

-

Step B: Conversion of Tosylate to Thiol

-

This step is analogous to the synthesis from the benzyl chloride. Combine the 4-methoxybenzyl tosylate (1.0 eq) and thiourea (1.1 eq) in ethanol and reflux to form the isothiouronium salt.

-

Hydrolyze the resulting salt with aqueous NaOH, followed by acidification, extraction, and purification as described in Method 1, Step B.

-

Applications in Research and Drug Development

The utility of this compound extends beyond its role as a simple chemical intermediate.

-

Protecting Group Chemistry: The 4-methoxybenzyl (PMB) group is a widely used protecting group for thiols, alcohols, and amines in multi-step organic synthesis.[6][18] The PMB ether or thioether is stable to a wide range of reaction conditions, including basic and nucleophilic reagents. Its key advantage lies in the multiple, orthogonal methods for its removal, which include:

-

Synthetic Intermediate: As a nucleophilic thiol, it is used to introduce the 4-methoxybenzylthio moiety into molecules. This is particularly relevant in the synthesis of ω-mercapto amino acids and other sulfur-containing compounds of pharmaceutical interest.[8][19]

-

Analytical Standard: It has been employed as an internal standard for the quantitative determination of polyfunctional mercaptans in complex matrices, such as wine, at nanogram-per-liter levels.[8]

Safety and Handling

This compound is an irritant and has a potent, unpleasant odor.[1]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, gloves, and a lab coat.[3][4]

-

Handling: Avoid contact with skin and eyes. In case of accidental contact, rinse immediately with plenty of water.[3][4] Avoid inhalation of vapors.[4]

-

Storage: Store in a cool, dry place, away from oxidizing agents and strong acids, in a tightly sealed container.[3][9]

Conclusion

This compound is a compound of considerable synthetic value. Its preparation is well-established through robust protocols starting from either 4-methoxybenzyl chloride or 4-methoxybenzyl alcohol. The reliability of the thiourea-based route, in particular, makes it an accessible target for many laboratories. For professionals in drug discovery and development, its primary importance lies in the utility of the 4-methoxybenzyl group as a versatile and orthogonally-removable protecting group, enabling the synthesis of complex molecular architectures. A thorough understanding of its synthesis and reactivity is essential for its effective application in modern organic chemistry.

References

- 1. scent.vn [scent.vn]

- 2. 4-Methoxy-α-toluenethiol [webbook.nist.gov]

- 3. chembk.com [chembk.com]

- 4. chembk.com [chembk.com]

- 5. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound | C8H10OS | CID 80407 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-METHOXYBENZYL MERCAPTAN | 6258-60-2 [chemicalbook.com]

- 9. 4-METHOXYBENZYL MERCAPTAN Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 10. 4-Methoxy-α-toluenethiol [webbook.nist.gov]

- 11. 4-Methoxy-α-toluenethiol [webbook.nist.gov]

- 12. arkat-usa.org [arkat-usa.org]

- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 14. US4466914A - Process for the conversion of primary and secondary alcohols to their corresponding thiols and thiol esters - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. Direct conversion of alcohols into thiols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 17. tandfonline.com [tandfonline.com]

- 18. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]

- 19. scbt.com [scbt.com]

An In-Depth Technical Guide to (4-methoxyphenyl)methanethiol

This guide provides a comprehensive technical overview of (4-methoxyphenyl)methanethiol, a pivotal organosulfur compound in modern chemical synthesis and drug discovery. Designed for researchers, scientists, and professionals in drug development, this document delves into its nomenclature, physicochemical properties, synthesis, reactivity, and applications, with a focus on its role in medicinal chemistry.

Section 1: Nomenclature and Identification

The compound is systematically named (4-methoxyphenyl)methanethiol according to IUPAC nomenclature.[1][2][3][4][5][6] This formal designation unambiguously describes its molecular structure: a methanethiol group attached to a phenyl ring at the 4-position, which also bears a methoxy group.

In practice, a variety of synonyms are frequently encountered in literature and commercial listings. Understanding these is crucial for efficient information retrieval. Common synonyms include:

The compound is uniquely identified by its CAS Registry Number: 6258-60-2 .[1][2]

Section 2: Physicochemical Properties

(4-methoxyphenyl)methanethiol is a colorless to light yellow liquid characterized by a strong, distinct sulfurous odor.[7][13] Its physical and chemical properties are summarized in the table below, providing essential data for experimental design and safety considerations.

| Property | Value | Source |

| Molecular Formula | C8H10OS | [1] |

| Molecular Weight | 154.23 g/mol | [1][2] |

| Boiling Point | 90-95 °C at 0.5 mmHg | [7][14] |

| Density | 1.107 g/mL at 25 °C | [7][14] |

| Refractive Index (n20/D) | 1.573 | [7][14] |

| Solubility | Not miscible or difficult to mix in water.[3][7][14] Soluble in organic solvents like ether, ethanol, and dichloromethane.[7] | ChemBK[7] |

| Flash Point | > 110 °C (> 230 °F) | [8][9] |

Section 3: Synthesis and Reactivity

Synthetic Pathways

The synthesis of (4-methoxyphenyl)methanethiol typically involves the nucleophilic substitution of a suitable leaving group on the benzylic carbon with a thiolating agent. A common laboratory-scale synthesis starts from 4-methoxybenzyl chloride.

Illustrative Synthesis Workflow:

Caption: General synthesis of (4-methoxyphenyl)methanethiol.

Step-by-Step Protocol:

-

Formation of the Isothiouronium Salt: 4-Methoxybenzyl chloride is reacted with thiourea in an alcoholic solvent (e.g., ethanol). The sulfur atom of thiourea acts as a nucleophile, displacing the chloride ion to form a stable S-benzylisothiouronium salt. This method is favored for its use of a stable, odorless, and easy-to-handle thiolation reagent.

-

Hydrolysis: The resulting isothiouronium salt is then hydrolyzed under basic conditions, typically by heating with an aqueous solution of sodium hydroxide. This step cleaves the C-S bond of the intermediate, liberating the desired thiol and urea as a byproduct.

An alternative route involves the reaction of 4-methoxybenzyl alcohol with hydrogen sulfide in the presence of a suitable catalyst.[15] However, this method often requires specialized equipment to handle gaseous hydrogen sulfide safely and may lead to the formation of the corresponding thioether as a significant byproduct.[15]

Key Reactions and Mechanistic Insights

The chemistry of (4-methoxyphenyl)methanethiol is dominated by the reactivity of the sulfhydryl (-SH) group.

-

Thiolate Formation and Nucleophilicity: The thiol proton is weakly acidic and can be readily deprotonated by a base to form the corresponding thiolate. This thiolate is a potent nucleophile, readily participating in SN2 reactions with alkyl halides and other electrophiles. This reactivity is fundamental to its application as a building block in organic synthesis.

-

Michael Addition: As a soft nucleophile, the thiolate of (4-methoxyphenyl)methanethiol readily undergoes conjugate (Michael) addition to α,β-unsaturated carbonyl compounds. This reaction is highly efficient and forms the basis for creating more complex molecular architectures.

-

Oxidation: Thiols are susceptible to oxidation. Mild oxidizing agents can convert (4-methoxyphenyl)methanethiol to the corresponding disulfide. Stronger oxidation can lead to sulfonic acids. This sensitivity to oxidation necessitates careful handling and storage under an inert atmosphere to prevent degradation.

Section 4: Applications in Drug Development and Medicinal Chemistry

The thiol functional group is a key player in medicinal chemistry, imparting unique properties to drug molecules.[16][17][18] Thiol-containing drugs can act as antioxidants, metal chelators, and enzyme inhibitors.[19][20] While (4-methoxyphenyl)methanethiol itself is not typically an active pharmaceutical ingredient, it serves as a crucial intermediate and building block in the synthesis of pharmaceutically relevant compounds.[7][12]

Role as a Synthetic Intermediate

(4-methoxyphenyl)methanethiol is utilized in the synthesis of various compounds, including ω-mercapto amino acids.[14][21] Its nucleophilic nature allows for the introduction of the 4-methoxybenzylthio group into a molecule, which can later be deprotected to reveal the free thiol if necessary.

The Thiol Group in Bioactive Molecules

The incorporation of a thiol or a protected thiol group, such as the one derived from (4-methoxyphenyl)methanethiol, can confer several advantageous properties to a drug candidate:

-

Antioxidant Activity: The thiol group can scavenge reactive oxygen species (ROS), protecting cells from oxidative stress.[19]

-

Enzyme Inhibition: The thiol group can interact with metal ions in the active sites of metalloenzymes or form covalent bonds with key amino acid residues, leading to enzyme inhibition.

-

Improved Pharmacokinetics: The lipophilicity of the 4-methoxybenzyl group can be used to modulate the solubility and membrane permeability of a drug candidate.

Conceptual Workflow for Thiol-Based Drug Discovery:

Caption: Role of thiol introduction in a drug discovery workflow.

Section 5: Analytical Characterization

The purity and identity of (4-methoxyphenyl)methanethiol are typically confirmed using a combination of analytical techniques:

-

Gas Chromatography (GC): Used to assess the purity of the compound.

-

Infrared (IR) Spectroscopy: The presence of a weak absorption band around 2550 cm⁻¹ is characteristic of the S-H stretching vibration.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic signals for the methoxy protons, the aromatic protons, the benzylic methylene protons, and the thiol proton.

-

¹³C NMR: Will show distinct signals for all the unique carbon atoms in the molecule.

-

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound.

Section 6: Safety, Handling, and Storage

(4-methoxyphenyl)methanethiol should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area or a fume hood.[7][13][22] It is known to have a strong, unpleasant odor (stench).[13][22]

-

Hazards: May cause skin and serious eye irritation.[2] May cause respiratory irritation.[2]

-

Storage: It should be stored in a tightly closed container in a cool, dry, and well-ventilated place, away from oxidizing agents and strong acids.[7][22]

References

- 1. (4-METHOXYPHENYL)METHANETHIOL | CAS 6258-60-2 [matrix-fine-chemicals.com]

- 2. 4-Methoxy-alpha-toluenethiol | C8H10OS | CID 80407 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Methoxybenzyl mercaptan, 98% | Fisher Scientific [fishersci.ca]

- 4. 4-Methoxybenzylthiol - Wikipedia [en.wikipedia.org]

- 5. (4-methoxyphenyl)methanethiol - C8H10OS | CSSB00011218605 [chem-space.com]

- 6. B22542.06 [thermofisher.com]

- 7. chembk.com [chembk.com]

- 8. 4-methoxy-alpha-toluene thiol, 6258-60-2 [thegoodscentscompany.com]

- 9. 4-Methoxy-a-toluenethiol 90 , technical grade 6258-60-2 [sigmaaldrich.com]

- 10. 4-Methoxy-α-toluenethiol [webbook.nist.gov]

- 11. (4-methoxyphenyl)methanethiol [stenutz.eu]

- 12. chembk.com [chembk.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. 4-METHOXYBENZYL MERCAPTAN | 6258-60-2 [chemicalbook.com]

- 15. US2647151A - Production of methanethiol - Google Patents [patents.google.com]

- 16. Medicinal Thiols: Current Status and New Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Medicinal Thiols: Current Status and New Perspectives: Ingenta Connect [ingentaconnect.com]

- 18. "Medicinal Thiols: Current Status and New Perspectives" by Annalise R. Pfaff, Justin Beltz et al. [scholarsmine.mst.edu]

- 19. Medicinal Thiols: Current Status and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. What Are Thiols? Understanding the Role of Sulfur Compounds in Chemistry - MetwareBio [metwarebio.com]

- 21. 4-METHOXYBENZYL MERCAPTAN Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 22. fishersci.com [fishersci.com]

An In-depth Technical Guide to 4-Methoxy-alpha-toluenethiol (CAS 6258-60-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-alpha-toluenethiol, also known as p-methoxybenzyl mercaptan, is a versatile organosulfur compound with the chemical formula C₈H₁₀OS.[1][2] This colorless to pale yellow liquid, characterized by a strong sulfurous odor, serves as a crucial intermediate and reagent in various fields of chemical synthesis.[1][3] Its utility is most pronounced in the realms of pharmaceutical and peptide synthesis, where the 4-methoxybenzyl (Mob) group acts as a key protecting group for thiols, particularly the side chain of cysteine residues.[4][5] The specific electronic properties imparted by the methoxy group allow for controlled deprotection under acidic conditions, a feature that is highly valued in the multi-step construction of complex molecules.[4][6] Beyond its role in peptide chemistry, it is also utilized in the synthesis of other pharmaceutical intermediates and fine chemicals.[1][7] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, applications, and analytical characterization.

Physicochemical Properties

This compound is a combustible liquid with a high flash point, necessitating careful handling and storage.[8] It is sparingly soluble in water but exhibits good solubility in organic solvents such as ethanol, methanol, and dichloromethane.[1]

| Property | Value | Source(s) |

| CAS Number | 6258-60-2 | [2] |

| Molecular Formula | C₈H₁₀OS | [2] |

| Molecular Weight | 154.23 g/mol | [9] |

| Appearance | Colorless to pale yellow liquid | [1][8] |

| Odor | Strong, sulfurous | [1] |

| Boiling Point | 89-94 °C at 2.5 mmHg; 90-95 °C at 0.5 mmHg | [1][8] |

| Density | Approximately 1.1 g/mL; 1.107 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.549 - 1.573 | [8] |

| Flash Point | >110 °C (>230 °F) | [8] |

| Solubility | Soluble in organic solvents like ether, ethanol, dichloromethane; sparingly soluble in water. | [1][8] |

| Storage Temperature | 2-8°C | [8] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the nucleophilic substitution of a 4-methoxybenzyl halide with a sulfur nucleophile. A common and effective method involves the reaction of 4-methoxybenzyl chloride with sodium hydrosulfide.[10][11]

General Synthetic Workflow

Detailed Experimental Protocol

This protocol is a representative example based on established chemical principles.[10][12] Researchers should adapt it based on their specific laboratory conditions and safety protocols.

Materials:

-

4-Methoxybenzyl chloride

-

Sodium hydrosulfide (NaSH)

-

Ethanol (or another suitable polar solvent)

-

Hydrochloric acid (for neutralization)

-

Diethyl ether (or other extraction solvent)

-

Anhydrous magnesium sulfate (or other drying agent)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium hydrosulfide in ethanol. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol.

-

Addition of Reactant: Slowly add 4-methoxybenzyl chloride to the stirred solution of sodium hydrosulfide. An exothermic reaction may be observed.

-

Reaction Monitoring: The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent like diethyl ether. The aqueous layer is acidified with dilute hydrochloric acid to neutralize any unreacted sodium hydrosulfide.

-

Extraction and Drying: The aqueous layer is extracted multiple times with the organic solvent. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is removed from the filtrate by rotary evaporation. The crude product is then purified by vacuum distillation to yield pure this compound.

Reactivity and Applications in Drug Development

The primary utility of this compound in drug development stems from its role as a protecting group for the thiol functionality of cysteine residues in solid-phase peptide synthesis (SPPS).[4][13] The 4-methoxybenzyl (Mob) group is stable to the basic conditions used for Fmoc deprotection but can be cleaved under specific acidic conditions, providing orthogonality in complex peptide synthesis.[4]

Role as a Cysteine Protecting Group in Peptide Synthesis

Deprotection of the 4-Methoxybenzyl (Mob) Group

The cleavage of the Mob group from the cysteine side chain is typically achieved using strong acidic conditions at the final stage of peptide synthesis, concurrently with the cleavage of the peptide from the resin.[4][14]

Typical Deprotection Cocktail:

A common reagent for the removal of the Mob group is a "cleavage cocktail" containing trifluoroacetic acid (TFA) and various scavengers to prevent side reactions.[6][14][15]

-

Reagent: Trifluoroacetic acid (TFA)

-

Scavengers: Triisopropylsilane (TIS), water, and/or thioanisole are often included to trap the carbocations generated during cleavage and prevent re-alkylation of sensitive residues.[6][14]

Protocol for Deprotection:

-

The peptide-resin is treated with a cleavage cocktail (e.g., TFA/TIS/water, 95:2.5:2.5) for a specified period (typically 2-4 hours) at room temperature.[14]

-

The resin is filtered off, and the filtrate containing the deprotected peptide is collected.

-

The peptide is precipitated from the TFA solution by the addition of cold diethyl ether.

-

The precipitated peptide is collected by centrifugation, washed with cold ether, and dried under vacuum.

Other Applications

Beyond its prominent role in peptide synthesis, this compound is also employed in other areas of chemical research:

-

Synthesis of ω-Mercapto Amino Acids: It serves as a starting material for the synthesis of various ω-mercapto amino acids.[16]

-

Analytical Chemistry: Due to its distinct properties, it is used as an internal standard in the quantitative analysis of polyfunctional mercaptans in wine at the nanogram per liter level.[17]

-

Organic Synthesis: It acts as a versatile reagent and building block for the introduction of the 4-methoxybenzylthio group in the synthesis of various organic molecules and pharmaceutical intermediates.[1][7]

Analytical Characterization

The identity and purity of this compound are confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the different types of protons in the molecule.

-

Aromatic protons: Typically appear as two doublets in the region of δ 6.8-7.3 ppm.

-

Methoxy protons (-OCH₃): A sharp singlet around δ 3.8 ppm.

-

Methylene protons (-CH₂-): A singlet or doublet (depending on coupling with the thiol proton) around δ 3.7 ppm.

-

Thiol proton (-SH): A broad singlet that can appear over a range of chemical shifts, often around δ 1.5-2.0 ppm.

-

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the methoxy carbon, and the methylene carbon.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound will show a molecular ion peak (M⁺) at m/z 154.[9] The fragmentation pattern is characterized by the loss of the thiol group and the formation of the stable 4-methoxybenzyl cation at m/z 121, which is often the base peak.[9][18]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands:

-

S-H stretch: A weak absorption band around 2550-2600 cm⁻¹.

-

C-H stretches (aromatic and aliphatic): Around 2850-3100 cm⁻¹.

-

C=C stretches (aromatic): In the region of 1500-1600 cm⁻¹.

-

C-O stretch (ether): A strong band around 1250 cm⁻¹.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1] It is harmful if swallowed and causes skin and serious eye irritation.[8] May cause respiratory irritation.[8] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.[1] Store in a cool, dry, and well-ventilated area away from oxidizing agents and strong acids.[1]

Conclusion

This compound is a valuable and versatile reagent, particularly in the field of drug development and peptide synthesis. Its utility as a thiol-protecting group, coupled with its role as a synthetic building block, makes it an important tool for medicinal and organic chemists. A thorough understanding of its properties, synthesis, and reactivity is essential for its safe and effective use in the laboratory.

References

- 1. chembk.com [chembk.com]

- 2. 4-Methoxybenzylthiol - Wikipedia [en.wikipedia.org]

- 3. chembk.com [chembk.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

- 8. echemi.com [echemi.com]

- 9. This compound | C8H10OS | CID 80407 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. US4740623A - Method for preparation of benzyl mercaptan - Google Patents [patents.google.com]

- 11. ias.ac.in [ias.ac.in]

- 12. US2436137A - Process for producing mercaptans - Google Patents [patents.google.com]

- 13. peptide.com [peptide.com]

- 14. Facile removal of 4-methoxybenzyl protecting group from selenocysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 4-METHOXYBENZYL MERCAPTAN Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 17. (4-methoxyphenyl)methanethiol [stenutz.eu]

- 18. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Physical Properties of p-Methoxybenzyl Mercaptan

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Methoxybenzyl mercaptan, also known as (4-methoxyphenyl)methanethiol, is a pivotal organosulfur compound frequently utilized in organic synthesis. Its distinct physical and chemical properties make it a valuable reagent, particularly in the pharmaceutical industry as an intermediate for synthesizing sulfur-containing compounds.[1] This guide provides a comprehensive overview of the core physical properties of p-methoxybenzyl mercaptan, offering insights into its handling, characterization, and application in research and development.

Chemical Identity and Structure

p-Methoxybenzyl mercaptan is characterized by a benzyl thiol structure with a methoxy group substituted at the para position of the benzene ring. This substitution significantly influences its physical and chemical behavior.

| Identifier | Value | Source(s) |

| IUPAC Name | (4-methoxyphenyl)methanethiol | [2][3][4] |

| Synonyms | 4-Methoxybenzyl mercaptan, p-methoxybenzylthiol | [2][4][5] |

| CAS Number | 6258-60-2 | [2][3][5][6][7] |

| Molecular Formula | C₈H₁₀OS | [2][3][6][8] |

| Molecular Weight | 154.23 g/mol | [2][6][7][9] |

| InChI Key | PTDVPWWJRCOIIO-UHFFFAOYSA-N | [2][5][7] |

| SMILES | COC1=CC=C(CS)C=C1 | [2][3][4] |

graph Chemical_Structure { layout=neato; node [shape=none, fontname="Arial"]; edge [fontname="Arial"];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; O [label="O"]; C_methoxy [label="C"]; C_methylene [label="C"]; S [label="S"]; H_thiol [label="H"];

// Benzene ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituent bonds C4 -- O; O -- C_methoxy; C1 -- C_methylene; C_methylene -- S; S -- H_thiol;

// Positioning C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"]; O [pos="0,-2!"]; C_methoxy [pos="0,-3!"]; C_methylene [pos="0,2!"]; S [pos="0,3!"]; H_thiol [pos="1,3!"]; }

Caption: 2D structure of p-methoxybenzyl mercaptan.

Core Physical Properties

The physical state and thermal properties of a compound are critical for its storage, handling, and use in chemical reactions.

| Property | Value | Conditions | Source(s) |

| Appearance | Clear, colorless to pale yellow liquid | Ambient | [3][5][6][8] |

| Odor | Strong, unpleasant, sulfurous | - | [2][7][8] |

| Boiling Point | 90-95 °C | 0.5 mmHg | [2][5][7][8] |

| 89-94 °C | 2.5 Torr | [6][9] | |

| 126 °C | 15 mmHg | ||

| Melting Point | -40 °C | - | [8] |

| Density | 1.107 g/mL | 25 °C | [5][7][8] |

| 1.1 ± 0.1 g/cm³ | - | [6] | |

| Refractive Index | 1.5735-1.5775 | @ 20°C | [3] |

| 1.573 | @ 20°C | [5][7][8] | |

| 1.5755 | - | [2] | |

| Flash Point | > 230 °F (> 110 °C) | - | [5][6][7][8] |

Solubility and Miscibility

The solubility of p-methoxybenzyl mercaptan dictates its compatibility with various solvent systems, which is crucial for reaction setup and purification processes.

| Solvent | Solubility | Source(s) |

| Water | Not miscible or difficult to mix | [2][5][6][7][8] |

| Chloroform | Slightly soluble | [5][7][8] |

| Methanol | Soluble | [5][7][8] |

| Ether | Soluble | [8] |

| Ethanol | Soluble | [8] |

| Dichloromethane | Soluble | [8] |

Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is fundamental for the verification of the chemical structure and purity of p-methoxybenzyl mercaptan.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR data is available for p-methoxybenzyl mercaptan, which is essential for confirming the presence and connectivity of protons in the molecule.[4] While specific chemical shifts can vary slightly based on the solvent and instrument, the expected signals would correspond to the methoxy protons, aromatic protons, methylene protons, and the thiol proton.

-

-

Infrared (IR) Spectroscopy :

-

IR spectra of p-methoxybenzyl mercaptan are available and can be used to identify key functional groups.[4][10][11] Characteristic absorption bands would include those for the S-H stretch of the mercaptan, C-H stretches of the aromatic ring and alkyl groups, C=C stretches of the aromatic ring, and the C-O stretch of the methoxy group.

-

-

Mass Spectrometry (MS) :

-

Mass spectrometry data, including Gas Chromatography-Mass Spectrometry (GC-MS), is available for p-methoxybenzyl mercaptan.[4] This is a powerful tool for determining the molecular weight and fragmentation pattern, further confirming the compound's identity.

-

Safety, Handling, and Storage

Due to its chemical nature, proper handling and storage of p-methoxybenzyl mercaptan are imperative for laboratory safety.

-

General Hazards : The compound is known for its strong, unpleasant odor. It may cause skin and eye irritation.[6]

-

Personal Protective Equipment (PPE) : It is recommended to use this compound in a well-ventilated area or under a chemical fume hood.[12] Appropriate PPE, including safety goggles, gloves, and a lab coat, should be worn.[12]

-

Incompatibilities : p-Methoxybenzyl mercaptan is incompatible with strong oxidizing agents, acids, and bases.[2][12]

-

Storage : It is air-sensitive and should be stored under an inert gas.[2][5][8] Recommended storage is in a cool, dry, and well-ventilated area, typically between 2-8°C.[5][6][7][8]

Caption: Key considerations for the safe handling and storage of p-methoxybenzyl mercaptan.

Applications in Research and Drug Development

p-Methoxybenzyl mercaptan serves as a crucial building block in organic synthesis. It is particularly valuable for the synthesis of ω-mercapto amino acids.[2][5][7] Furthermore, it has been utilized as an internal standard in the quantitative determination of polyfunctional mercaptans in wine at very low concentrations.[2][5] Its role as an intermediate in pharmaceutical synthesis underscores its importance in the development of new therapeutic agents.[1]

Conclusion

This technical guide has provided a detailed examination of the physical properties of p-methoxybenzyl mercaptan. A thorough understanding of these characteristics is essential for its effective and safe use in research and development, particularly within the pharmaceutical and fine chemical industries. The data presented, drawn from various authoritative sources, offers a solid foundation for scientists and researchers working with this versatile compound.

References

- 1. p-Methoxybenzyl mercaptan (6258-60-2) at Nordmann - nordmann.global [nordmann.global]

- 2. 4-Methoxybenzyl mercaptan, 98% | Fisher Scientific [fishersci.ca]

- 3. 4-Methoxybenzylmercaptan, 98 %, Thermo Scientific Chemicals 5 g | Buy Online [thermofisher.com]

- 4. 4-Methoxy-alpha-toluenethiol | C8H10OS | CID 80407 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-METHOXYBENZYL MERCAPTAN Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. echemi.com [echemi.com]

- 7. 4-METHOXYBENZYL MERCAPTAN | 6258-60-2 [chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. 4-Methoxybenzylthiol - Wikipedia [en.wikipedia.org]

- 10. 4-METHOXYBENZYL MERCAPTAN(6258-60-2) IR Spectrum [chemicalbook.com]

- 11. 4-Methoxy-α-toluenethiol [webbook.nist.gov]

- 12. fishersci.com [fishersci.com]

4-Methoxy-alpha-toluenethiol molecular weight and formula

An In-Depth Technical Guide to 4-Methoxy-alpha-toluenethiol: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound (also known as p-methoxybenzyl mercaptan), a pivotal organosulfur compound in various scientific domains. We delve into its fundamental physicochemical properties, outline a representative synthetic pathway, and explore its chemical reactivity. The primary focus is on its sophisticated applications, specifically its role as an internal standard in the ultra-trace quantitative analysis of wine thiols and its function as a protective group in solid-phase peptide synthesis (SPPS). This document is intended for researchers, chemists, and drug development professionals who utilize or are investigating the utility of advanced chemical reagents.

Compound Identification and Core Properties

This compound is an aromatic thiol characterized by a benzyl structure with a methoxy group in the para position. Its distinct odor and chemical characteristics make it a valuable tool in both analytical and synthetic chemistry.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₀OS | [1][2][3] |

| Molecular Weight | 154.23 g/mol | [1][3][4] |

| Precise Mass | 154.229 g/mol | [2][5] |

| CAS Number | 6258-60-2 | [2][3] |

| IUPAC Name | (4-methoxyphenyl)methanethiol | [6] |

| Common Synonyms | p-Methoxybenzyl mercaptan, 4-Methoxybenzylthiol | [2][3] |

| Appearance | Colorless to light yellow liquid | [2] |

| Odor | Strong, sulfurous (stench) | [2][7] |

Physicochemical Data

The utility of a chemical reagent is fundamentally governed by its physical properties. The data below has been compiled from various authoritative sources to provide a reliable reference for experimental design.

| Parameter | Value | Conditions | Source(s) |

| Density | 1.107 g/mL | at 25 °C | [8] |

| Boiling Point | 90 - 95 °C | at 0.5 mmHg | [8] |

| Flash Point | >110 °C (>230 °F) | Closed cup | [9] |

| Refractive Index | 1.573 | at 20 °C | [8] |

| Water Solubility | Not miscible or difficult to mix | Standard conditions | [8] |

| Solubility | Soluble in ethanol, ether, dichloromethane | Standard conditions | [2] |

Synthesis and Purification

This compound is typically synthesized via nucleophilic substitution, where a suitable sulfur nucleophile displaces a leaving group on the corresponding benzyl derivative. The following protocol describes a common and reliable laboratory-scale synthesis.

Synthetic Pathway: Nucleophilic Substitution

The most direct route involves the reaction of 4-methoxybenzyl chloride with a sulfur source like sodium thiomethoxide or, more commonly, sodium hydrosulfide (NaSH). The latter is often preferred for its simplicity in introducing the thiol group directly.

Caption: Synthesis of this compound via SN2 reaction.

Experimental Protocol

Disclaimer: This protocol is a representative example and should be performed by qualified personnel with appropriate safety precautions in a fume hood.

-

Reaction Setup: Equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Purge the system with inert gas (N₂ or Argon).

-

Reagent Preparation: In the flask, dissolve sodium hydrosulfide (NaSH) (1.1 equivalents) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF).

-

Substrate Addition: Dissolve 4-methoxybenzyl chloride (1.0 equivalent) in a minimal amount of DMF and add it to the dropping funnel.

-

Reaction Execution: Cool the NaSH solution in an ice bath. Add the 4-methoxybenzyl chloride solution dropwise to the stirred NaSH solution over 30-60 minutes, maintaining the temperature below 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by carefully pouring the mixture into cold water. Acidify the aqueous solution to a pH of ~5 with a dilute acid (e.g., 1M HCl) to ensure the thiol is protonated.

-

Extraction: Extract the aqueous layer three times with diethyl ether or ethyl acetate.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by vacuum distillation to yield the final product as a clear liquid.[8].

Reactivity Profile

The chemistry of this compound is dominated by the nucleophilic and redox-active thiol group and the stable benzyl structure.

-

Nucleophilic Attack (S-Alkylation/Acylation): The thiol is readily deprotonated by a mild base to form a thiolate, which is a potent nucleophile. This thiolate can react with electrophiles like alkyl halides or acyl chlorides to form thioethers and thioesters, respectively. This reactivity is fundamental to its use as a protecting group.[10].

-

Oxidation: The thiol group can be oxidized to various states. Mild oxidizing agents can produce the corresponding disulfide. Stronger oxidation can lead to sulfinic acids and ultimately to sulfonic acids.[11].

-

C-S Bond Cleavage: Under specific catalytic conditions, such as visible-light-mediated silver(II) catalysis, the benzylic C-S bond can be cleaved.[12]. This reaction is less common but highlights the advanced reactivity possible with this scaffold.

Caption: Key reaction pathways for this compound.

Analytical Characterization

Unambiguous identification of this compound is achieved through standard spectroscopic methods.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show four distinct signals: a singlet for the methoxy (-OCH₃) protons (~3.8 ppm), a characteristic AA'BB' system for the para-substituted aromatic protons (~6.8-7.2 ppm), a singlet or doublet for the benzylic methylene (-CH₂SH) protons (~3.7 ppm), and a triplet for the thiol (-SH) proton (~1.6 ppm), which may be broad and can exchange with D₂O.

-

Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) typically shows a molecular ion peak (M⁺) at m/z = 154.[13]. A prominent peak at m/z = 121 corresponds to the loss of the -SH group, resulting in the stable 4-methoxybenzyl cation.

-

Infrared (IR) Spectroscopy: The IR spectrum will display a weak absorption band for the S-H stretch around 2550-2600 cm⁻¹. Other key absorptions include C-H stretches for the aromatic and aliphatic groups, C=C stretches for the aromatic ring (~1500-1600 cm⁻¹), and a strong C-O stretch for the methoxy group (~1250 cm⁻¹).[5].

Applications in Research and Development

Application 1: Internal Standard in Quantitative Analysis

In food and beverage science, volatile thiols are potent aroma compounds that define the character of products like wine, even at nanogram-per-liter concentrations.[1][3]. Accurate quantification is challenging due to the low concentrations and complex matrix. This compound is not naturally found in wine and serves as an excellent internal standard for methods like HPLC-MS/MS.[9].

Workflow for Thiol Quantification in Wine

Caption: Workflow for wine thiol analysis using an internal standard.

Detailed Protocol: Quantification of Wine Thiols

-

Sample Preparation: To a 20 mL aliquot of wine, add 50 µL of an ethanolic solution containing the internal standard, this compound (final concentration typically 500 ng/L).[3].

-

Derivatization: Add a chelating agent (e.g., EDTA) and a freshly prepared solution of a derivatizing agent such as 4,4'-dithiodipyridine (DTDP).[3][14]. Allow the reaction to proceed for 30 minutes at room temperature. The derivatizing agent reacts with thiols to form stable, less volatile adducts that are more amenable to chromatographic analysis.

-

Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge with methanol and then water. Pass the derivatized wine sample through the cartridge. The thiol derivatives are retained on the solid phase.

-

Wash and Elute: Wash the cartridge with a 50% methanol solution to remove interferences. Dry the cartridge and then elute the target derivatives with pure methanol.[3].

-

Analysis: Analyze the eluate using a reverse-phase HPLC system coupled to a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. The ratio of the peak area of the analyte derivative to the peak area of the internal standard derivative allows for precise and accurate quantification, correcting for variations in extraction efficiency and instrument response.

Application 2: Cysteine Protection in Peptide Synthesis

In Solid-Phase Peptide Synthesis (SPPS), the thiol side chain of cysteine is highly nucleophilic and prone to oxidation, necessitating protection. The 4-methoxybenzyl (Mpm) group, derived from this compound, is a widely used acid-labile protecting group for this purpose. It offers stability to the basic conditions used for Fmoc-deprotection but is cleanly removed during the final acidolytic cleavage from the resin.

Workflow for Using Mpm-Protected Cysteine in Fmoc-SPPS

Caption: Use of Mpm-protected cysteine in a standard SPPS cycle.

Protocol Insight: Incorporation of Fmoc-Cys(Mpm)-OH

-

Starting Material: The synthesis begins with a resin support to which the first amino acid is anchored. The peptide chain is elongated from the C-terminus to the N-terminus.

-

Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed by treatment with a solution of piperidine in DMF. This exposes a free amine for the next coupling step.

-

Coupling: The pre-activated Fmoc-Cys(Mpm)-OH amino acid is added to the resin. Activation is typically achieved using reagents like HBTU in the presence of a non-nucleophilic base like DIEA. The free amine on the peptide chain attacks the activated carboxyl group, forming a new peptide bond. The Mpm group on the cysteine side chain remains intact throughout this process.

-

Elongation: The deprotection and coupling steps are repeated for each subsequent amino acid in the desired sequence.

-

Final Cleavage: Once the peptide sequence is complete, the peptide is cleaved from the resin, and all side-chain protecting groups, including the Mpm group, are removed simultaneously. This is typically accomplished using a strong acid cocktail, most commonly trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane) to capture reactive carbocations. The 4-methoxybenzyl cation liberated from the Mpm group is effectively scavenged, preventing side reactions.

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed and causes skin irritation.[6].

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[2].

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe the vapor, which has a strong, unpleasant odor.[2].

-

Storage: Store in a cool, dry place away from oxidizing agents and strong acids. Keep the container tightly sealed.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is a versatile and powerful reagent for both analytical and synthetic chemists. Its well-defined chemical properties allow for its precise use as an internal standard in complex quantitative analyses, while its reactivity profile makes it an ideal precursor for the Mpm protecting group, a cornerstone of modern peptide synthesis. A thorough understanding of its properties, synthesis, and handling is essential for leveraging its full potential in research and development settings.

References

- 1. Simple quantitative determination of potent thiols at ultratrace levels in wine by derivatization and high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. 4-Methoxy-α-toluenethiol [webbook.nist.gov]

- 6. This compound | C8H10OS | CID 80407 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ias.ac.in [ias.ac.in]

- 8. chemrxiv.org [chemrxiv.org]

- 9. mdpi.com [mdpi.com]

- 10. Benzyl thioether formation merging copper catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Strategies for the direct oxidative esterification of thiols with alcohols - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08058J [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. 4-Methoxy-α-toluenethiol [webbook.nist.gov]

- 14. researchgate.net [researchgate.net]

A Spectroscopic Guide to 4-Methoxy-alpha-toluenethiol: Structural Elucidation and Data Interpretation

This technical guide provides an in-depth analysis of the spectroscopic data for 4-Methoxy-alpha-toluenethiol (also known as 4-methoxybenzyl mercaptan), a key intermediate in organic synthesis.[1][2] Intended for researchers, scientists, and professionals in drug development, this document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is on the practical interpretation of this data to confirm the compound's molecular structure, providing both foundational knowledge and field-proven insights.

Compound Profile: this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectroscopy

Proton NMR reveals the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.2 | Doublet | 2H | Ar-H (ortho to CH₂SH) |

| ~6.8 | Doublet | 2H | Ar-H (ortho to OCH₃) |

| ~3.7 | Singlet | 3H | O-CH ₃ |

| ~3.6 | Doublet | 2H | Ar-CH ₂-SH |

| ~1.7 | Triplet | 1H | S-H |

Interpretation:

The ¹H NMR spectrum clearly indicates a 1,4-disubstituted (para) benzene ring. The two doublets at ~7.2 and ~6.8 ppm are characteristic of aromatic protons in such a system. The upfield shift of the protons ortho to the methoxy group is due to the electron-donating nature of the oxygen atom. The singlet at ~3.7 ppm with an integration of 3H is indicative of the methoxy group's protons. The benzylic protons appear as a doublet at ~3.6 ppm, coupled to the thiol proton. The thiol proton itself appears as a triplet at ~1.7 ppm, a result of coupling with the adjacent methylene protons.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

¹³C NMR Spectroscopy

Carbon NMR provides information about the different carbon environments in the molecule.

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~158 | Ar-C -OCH₃ |

| ~133 | Ar-C -CH₂SH |

| ~130 | Ar-C H (ortho to CH₂SH) |

| ~114 | Ar-C H (ortho to OCH₃) |

| ~55 | O-C H₃ |

| ~28 | Ar-C H₂-SH |

Interpretation:

The ¹³C NMR spectrum shows six distinct carbon signals, consistent with the molecular symmetry. The signal at ~158 ppm is characteristic of an aromatic carbon attached to an oxygen atom. The quaternary carbon attached to the CH₂SH group appears at ~133 ppm. The two signals for the protonated aromatic carbons at ~130 and ~114 ppm further confirm the para-substitution pattern. The methoxy carbon is observed at ~55 ppm, and the benzylic carbon at ~28 ppm.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: A 75 MHz or higher field NMR spectrometer is typically used.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: Similar processing steps as for ¹H NMR are applied.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3000-2850 | Medium | C-H stretch (aromatic and aliphatic) |

| ~2600-2550 | Weak | S-H stretch (thiol) |

| ~1610, 1510, 1460 | Strong | C=C stretch (aromatic ring) |

| ~1250 | Strong | C-O stretch (aryl ether) |

| ~830 | Strong | C-H bend (para-disubstituted ring) |

Interpretation:

The IR spectrum provides strong evidence for the key functional groups in this compound. The weak absorption in the 2600-2550 cm⁻¹ region is a definitive indicator of the S-H stretching vibration of the thiol group.[3] The strong bands in the aromatic region (1610-1460 cm⁻¹) confirm the presence of the benzene ring. A prominent C-O stretching band around 1250 cm⁻¹ is characteristic of the aryl ether linkage of the methoxy group. The out-of-plane C-H bending vibration at approximately 830 cm⁻¹ is indicative of the 1,4-disubstitution pattern of the aromatic ring.

Experimental Protocol: IR Spectroscopy (ATR)

-

Sample Preparation: Place a small drop of the neat liquid sample of this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. Co-add multiple scans to improve the signal-to-noise ratio.

-

Data Processing: Perform a background subtraction using a spectrum of the clean ATR crystal.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Table 4: Key Mass Spectral Data for this compound (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 154 | High | [M]⁺ (Molecular Ion) |

| 121 | High | [M - SH]⁺ |

| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |

Interpretation:

The electron ionization (EI) mass spectrum of this compound shows a prominent molecular ion peak [M]⁺ at m/z 154, which corresponds to its molecular weight.[3][6] A major fragmentation pathway involves the loss of the sulfhydryl radical (•SH), resulting in a strong peak at m/z 121, which corresponds to the 4-methoxybenzyl cation. This cation is a key fragment observed in the mass spectra of many para-methoxy substituted benzyl compounds. Further fragmentation can lead to the formation of the tropylium ion at m/z 91.

Experimental Protocol: Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Instrumentation: Utilize a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization source.

-

Chromatographic Separation: Inject the sample into the GC. Use a suitable capillary column (e.g., DB-5) and a temperature program to separate the compound from any impurities.

-

Mass Analysis: As the compound elutes from the GC column, it is introduced into the ion source of the MS. The resulting mass spectrum is recorded.

Integrated Spectroscopic Analysis

The following diagram illustrates how the different spectroscopic techniques work together to confirm the structure of this compound. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous identification.

Caption: Interconnectivity of spectroscopic data for structural elucidation.

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data provides a self-validating system for the structural confirmation of this compound. Each technique offers critical and complementary information, from the carbon-hydrogen framework and functional group identification to the overall molecular weight and fragmentation patterns. This guide serves as a practical reference for researchers, demonstrating the logical workflow of spectroscopic data interpretation in modern chemical analysis.

References

An In-depth Technical Guide to the Synthesis of 4-Methoxy-alpha-toluenethiol from p-Methoxybenzyl Chloride

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive and technically detailed methodology for the synthesis of 4-Methoxy-alpha-toluenethiol, a valuable reagent in pharmaceutical and organic chemistry. The primary focus is on a robust and widely adopted two-step synthetic route starting from p-methoxybenzyl chloride. This process involves the formation of a stable S-(p-methoxybenzyl)isothiouronium chloride intermediate, followed by its basic hydrolysis to yield the target thiol. This approach is favored for its reliability, avoidance of directly handling highly volatile and malodorous thiolating agents, and production of a high-purity final product. This document elucidates the underlying reaction mechanisms, provides step-by-step experimental protocols, outlines critical safety considerations, and offers expert insights into potential challenges and troubleshooting.

Introduction and Strategic Overview

This compound, also known as p-methoxybenzyl mercaptan, is an organosulfur compound of significant interest in the field of drug development and complex organic synthesis.[1][2][3] Its primary utility stems from its role as a protected thiol. The 4-methoxybenzyl (Mob) group is a crucial thiol-protecting group in peptide synthesis, enabling the controlled and regioselective formation of disulfide bonds in complex biomolecules.[4][5] Furthermore, this compound serves as a key intermediate for synthesizing various biologically active molecules and materials.[6][7]

The synthesis from p-methoxybenzyl chloride is a classic and efficient transformation. While direct conversion using reagents like sodium hydrosulfide is possible, it is often plagued by side reactions and the handling of hazardous materials. The superior strategy, detailed herein, proceeds via an S-alkyl isothiouronium salt.

The two-step synthesis involves:

-

Nucleophilic Substitution: Reaction of p-methoxybenzyl chloride with thiourea to form the stable, crystalline S-(p-methoxybenzyl)isothiouronium chloride. This step effectively "captures" the benzyl group.

-

Hydrolysis: Subsequent cleavage of the isothiouronium salt under basic conditions to liberate the desired this compound.

This method is advantageous as it avoids the direct use of gaseous hydrogen sulfide or its salts and generates the malodorous thiol only in the final step, simplifying handling and containment.[8]

Mechanistic Insights: A Tale of Two Pathways

The conversion of p-methoxybenzyl chloride is a nuanced example of nucleophilic substitution. The electron-donating p-methoxy group significantly stabilizes the benzylic carbocation, meaning the reaction can proceed through a continuum of mechanisms, including both SN1 and SN2 pathways.[9][10]

-

Step 1: Formation of S-(p-methoxybenzyl)isothiouronium chloride Thiourea, an excellent sulfur nucleophile, attacks the electrophilic benzylic carbon of p-methoxybenzyl chloride. The reaction readily proceeds in a polar protic solvent like ethanol. The product, an isothiouronium salt, is typically a stable, crystalline solid that can be easily isolated by filtration.[11][12]

-

Step 2: Basic Hydrolysis The isothiouronium salt is subsequently treated with a strong base, such as sodium hydroxide. The hydroxide ions attack the central carbon of the isothiouronium group, leading to the decomposition of the intermediate and the formation of the sodium salt of the target thiol (a thiolate). The reaction is driven to completion by the formation of urea as a byproduct. Subsequent acidification of the reaction mixture protonates the thiolate, yielding the final this compound.

Below is a diagram illustrating the overall synthetic scheme.

Caption: Overall reaction scheme for the two-step synthesis.

Detailed Experimental Protocols

Caution: This procedure must be performed in a well-ventilated fume hood due to the corrosive nature of the starting material and the potent stench of the final product. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

Part A: Synthesis of S-(p-methoxybenzyl)isothiouronium chloride

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add thiourea (15.2 g, 0.2 mol) and 200 mL of ethanol.

-

Addition of Reactant: While stirring, add p-methoxybenzyl chloride (31.3 g, 0.2 mol).[13]

-

Reaction: Heat the mixture to reflux using a heating mantle. Maintain a gentle reflux with continuous stirring for 2-3 hours. The reaction progress can be monitored by TLC. The isothiouronium salt will begin to precipitate as a white solid.[12][14]

-

Isolation: After the reaction period, cool the mixture in an ice bath for 30-60 minutes to maximize precipitation.

-

Filtration: Collect the white crystalline solid by vacuum filtration using a Büchner funnel. Wash the solid with two portions of cold ethanol (2x 50 mL) to remove any unreacted starting materials.

-

Drying: Dry the resulting S-(p-methoxybenzyl)isothiouronium chloride solid under vacuum. The product is typically used in the next step without further purification.

Part B: Synthesis of this compound

-

Hydrolysis Setup: In a 1 L round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the S-(p-methoxybenzyl)isothiouronium chloride (from Part A) in 250 mL of water.

-

Basification: Prepare a solution of sodium hydroxide (24 g, 0.6 mol) in 150 mL of water and add it to the flask.

-

Reaction: Heat the mixture to reflux and maintain for 2-3 hours. The solution will become homogeneous as the salt is consumed.

-

Cooling and Acidification: Cool the reaction mixture to room temperature and then further in an ice bath. Carefully and slowly , acidify the solution to a pH of ~1 by adding concentrated hydrochloric acid. This step must be done in an efficient fume hood as it liberates the thiol. The product will separate as a colorless to pale yellow oil.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (3x 100 mL).

-

Washing: Combine the organic layers and wash with water (2x 100 mL) and then with brine (1x 100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation (boiling point: 89–94 °C at 2.5 mmHg) to yield pure this compound as a colorless oil with a strong, characteristic odor.[1][7]

Quantitative Data Summary

| Compound | Molar Mass ( g/mol ) | CAS Number | Role | Typical Moles | Equivalents |

| p-Methoxybenzyl Chloride | 156.61 | 824-94-2 | Starting Material | 0.2 | 1.0 |

| Thiourea | 76.12 | 62-56-6 | Reagent | 0.2 | 1.0 |

| Sodium Hydroxide | 40.00 | 1310-73-2 | Reagent | 0.6 | 3.0 |

| This compound | 154.23 | 6258-60-2 | Product | - | - |

Visualized Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Self-Validating Systems: Safety and Handling Protocols

Scientific integrity demands a protocol that is inherently safe. The following measures are critical for the safe execution of this synthesis.

-

p-Methoxybenzyl Chloride (Starting Material):

-

Hazards: This compound is a potent lachrymator (causes tearing) and is corrosive, causing severe skin burns and eye damage.[15][16][17] It is also moisture-sensitive.

-

Stability: p-Methoxybenzyl chloride can undergo self-polymerization, sometimes explosively, especially in the absence of a stabilizer (often potassium carbonate).[18] Never store it for extended periods after opening, and ensure any transferred amounts contain the stabilizer.

-

Handling: Always handle in a fume hood. Wear nitrile gloves, safety goggles, and a face shield.[19]

-

-

This compound (Product):

-

Hazards: The primary hazard is its extremely unpleasant and pervasive odor (stench). It is also a skin, eye, and respiratory irritant.

-

Odor Control: All operations involving the free thiol must be conducted in a well-ventilated fume hood. Keep a beaker of bleach (sodium hypochlorite solution) in the hood to quench spatulas and needles. All glassware that comes into contact with the thiol should be decontaminated by rinsing with bleach before being removed from the hood.

-

-

General Practices:

-

Ensure emergency equipment like a safety shower and eyewash station are accessible.[17]

-

Dispose of all chemical waste according to institutional guidelines. Thiol-containing waste should be oxidized with bleach prior to disposal.

-

Field-Proven Insights & Troubleshooting

-

Side Reaction - Dibenzyl Sulfide Formation: During the hydrolysis step, if the conditions are not sufficiently basic or if the reaction is heated for an excessively long time, a competing reaction can occur where the initially formed thiolate attacks another molecule of the isothiouronium salt (or unreacted benzyl chloride), leading to the formation of bis(4-methoxybenzyl) sulfide. Using a sufficient excess of NaOH helps to ensure rapid and complete hydrolysis, minimizing this side product.

-

Incomplete Hydrolysis: If the final product yield is low, it may be due to incomplete hydrolysis of the isothiouronium salt. Ensure adequate heating time and base concentration. The salt is quite stable, and a robust reflux is necessary.

-

Purity of p-Methoxybenzyl Chloride: The starting material can degrade over time, forming the corresponding alcohol and polymers. Using freshly purchased or distilled p-methoxybenzyl chloride is recommended for optimal results. The presence of p-methoxybenzyl alcohol can lead to the formation of ethers as byproducts.[20]

-

Emulsion during Extraction: During the workup, emulsions can sometimes form. Addition of brine during the washing step can help to break up these emulsions and improve phase separation.

References

- 1. 4-Methoxybenzylthiol - Wikipedia [en.wikipedia.org]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. This compound | C8H10OS | CID 80407 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Hydroxy-4-methoxybenzyl as a Thiol-Protecting Group for Directed-Disulfide Bond Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. 4-甲氧基苄硫醇 90%, technical grade | Sigma-Aldrich [sigmaaldrich.com]

- 8. arkat-usa.org [arkat-usa.org]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. researchgate.net [researchgate.net]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. orgsyn.org [orgsyn.org]

- 15. tcichemicals.com [tcichemicals.com]

- 16. tcichemicals.com [tcichemicals.com]

- 17. fishersci.com [fishersci.com]

- 18. 4-Methyloxybenzyl chloride | C8H9ClO | CID 69993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. datasheets.scbt.com [datasheets.scbt.com]

- 20. Organic Syntheses Procedure [orgsyn.org]

The Multifaceted Reactivity of the Thiol Group in 4-Methoxy-alpha-toluenethiol: A Technical Guide for Advanced Synthesis and Development

Abstract